![molecular formula C17H21N3O3 B14608572 2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 58329-91-2](/img/structure/B14608572.png)
2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and an azanediyl group, which is a functional group containing nitrogen atoms bonded to carbon atoms.
Métodos De Preparación
The synthesis of 2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, including the formation of the diazenyl group and the subsequent attachment of the azanediyl group. One common synthetic route involves the reaction of 2-methoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with a phenol derivative to form the diazenyl compound. The final step involves the reaction of the diazenyl compound with an azanediyl-containing reagent under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-((4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)phenyl)azanediyl)bis(ethan-1-ol): This compound features a similar azanediyl group but with different substituents, leading to distinct chemical and biological properties.
2,2’-((3-Acetamido-4-((2,4-dinitrophenyl)diazenyl)phenyl)azanediyl)diacetate: This compound contains a diazenyl group with different substituents, resulting in unique reactivity and applications.
Propiedades
Número CAS |
58329-91-2 |
|---|---|
Fórmula molecular |
C17H21N3O3 |
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-[(2-methoxyphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O3/c1-23-17-5-3-2-4-16(17)19-18-14-6-8-15(9-7-14)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
Clave InChI |
RZMJPXZKUDONAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)
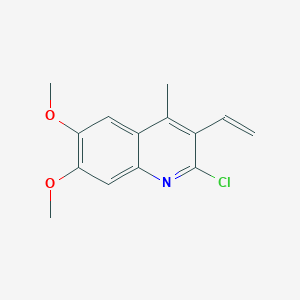
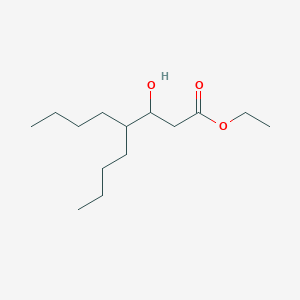
![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)
![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)
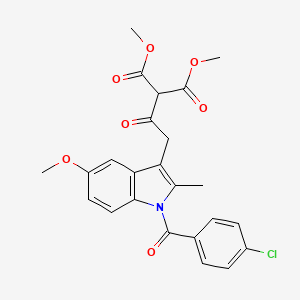
![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
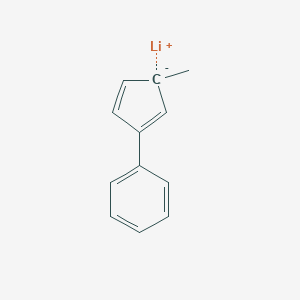
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
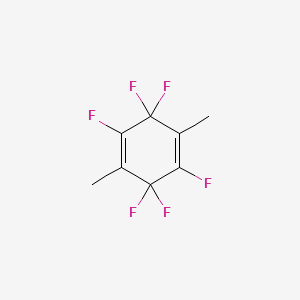
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
